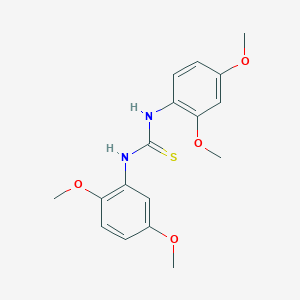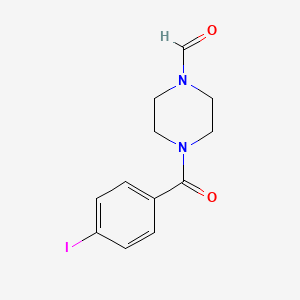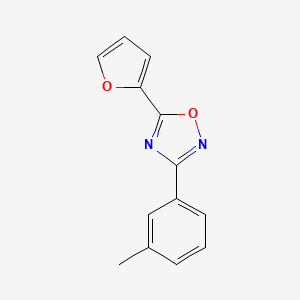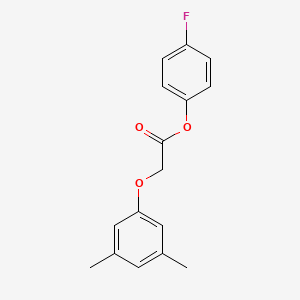
1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea is an organic compound characterized by the presence of two methoxy-substituted phenyl groups attached to a thiourea moiety
準備方法
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline and 2,5-dimethoxyaniline with thiophosgene or a similar thiocarbonyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediates. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
化学反応の分析
1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.
科学的研究の応用
1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
類似化合物との比較
1-(2,4-Dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(2,4-Dimethoxyphenyl)-3-phenylthiourea: Similar structure but lacks the additional methoxy group on the second phenyl ring.
1-(2,5-Dimethoxyphenyl)-3-phenylthiourea: Similar structure but lacks the additional methoxy group on the first phenyl ring.
1-Phenyl-3-(2,4-dimethoxyphenyl)thiourea: Similar structure but lacks the additional methoxy group on the second phenyl ring.
The uniqueness of this compound lies in the presence of two methoxy groups on each phenyl ring, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-11-6-8-15(22-3)14(9-11)19-17(24)18-13-7-5-12(21-2)10-16(13)23-4/h5-10H,1-4H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGLHROMBZAMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5781635.png)
![N-(4-{[2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5781638.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5781644.png)

![N-(4-methylphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B5781655.png)




![2-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B5781688.png)



